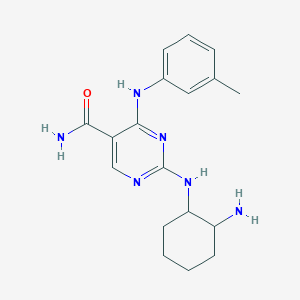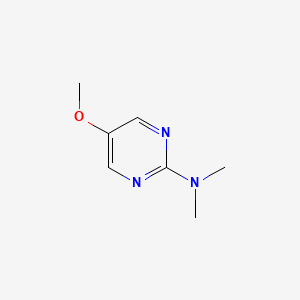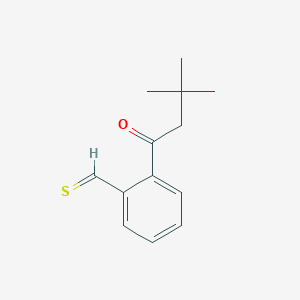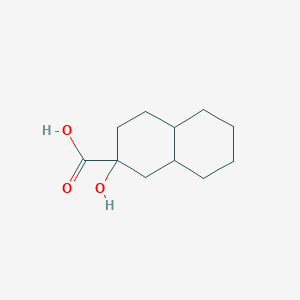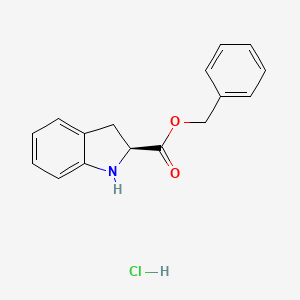
2,6-Diisopropylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diisopropylpyrazine is an organic compound belonging to the pyrazine family, characterized by its two isopropyl groups attached to the 2nd and 6th positions of the pyrazine ring. Pyrazines are known for their aromatic properties and are commonly found in various natural sources, including vegetables and microorganisms. This compound is particularly noted for its distinct aroma, which is often described as nutty or roasted.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylpyrazine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyrazine with isopropylmagnesium bromide in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological methods. For instance, certain strains of Bacillus subtilis have been found to biosynthesize this compound when cultured under specific conditions. This method is considered environmentally friendly and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diisopropylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine.
Major Products:
Oxidation: The oxidation of this compound typically yields pyrazine-2,6-dicarboxylic acid.
Reduction: Reduction reactions can produce 2,6-diisopropyl-1,4-dihydropyrazine.
Substitution: Halogenation results in compounds such as 2,6-dichloropyrazine.
Applications De Recherche Scientifique
2,6-Diisopropylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in microbial communication and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is utilized in the flavor and fragrance industry due to its distinct aroma, and in the production of pesticides and dyes.
Mécanisme D'action
The mechanism of action of 2,6-Diisopropylpyrazine involves its interaction with specific molecular targets and pathways. In microbial systems, it is believed to interfere with cell signaling pathways, thereby exhibiting antimicrobial properties. The exact molecular targets are still under investigation, but it is thought to disrupt membrane integrity and inhibit enzyme activity.
Comparaison Avec Des Composés Similaires
- 2,5-Diisopropylpyrazine
- 2,6-Dimethylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Comparison: 2,6-Diisopropylpyrazine is unique due to its specific isopropyl substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,5-Diisopropylpyrazine, it has a different substitution position, leading to variations in reactivity and aroma. 2,6-Dimethylpyrazine, on the other hand, has methyl groups instead of isopropyl groups, resulting in different steric and electronic effects.
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2,6-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-5-11-6-10(12-9)8(3)4/h5-8H,1-4H3 |
Clé InChI |
NYAIYYVTRTULIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=CC(=N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


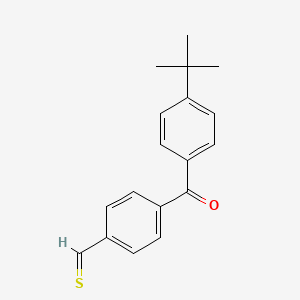
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
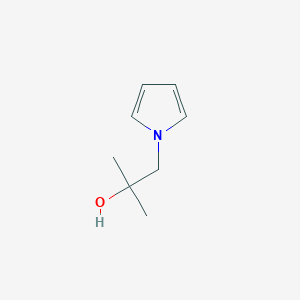



![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)
